N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: is a complex organic compound that features a bipyridine moiety linked to a tetrahydronaphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the coupling of a bipyridine derivative with a tetrahydronaphthalene sulfonamide precursor. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling . The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like dimethylformamide or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to achieve high yields and purity. The use of automated synthesis platforms can also enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: N-([3,3’-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The bipyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of tetrahydronaphthalene amines.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Chemistry: N-([3,3’-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic transformations .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties .
Industry: In materials science, this compound can be used in the development of advanced materials such as organic semiconductors, light-emitting diodes, and photovoltaic cells .
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or metal-dependent pathways . The sulfonamide group can interact with proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in materials science and catalysis.
Uniqueness: N-([3,3’-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the combination of the bipyridine and tetrahydronaphthalene sulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-27(26,21-8-7-17-4-1-2-5-18(17)11-21)24-13-16-10-20(15-23-12-16)19-6-3-9-22-14-19/h3,6-12,14-15,24H,1-2,4-5,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGRDBOADGRCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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